molecular formula C13H9ClINO B3424453 3-chloro-N-(2-iodophenyl)benzamide CAS No. 349128-35-4

3-chloro-N-(2-iodophenyl)benzamide

Cat. No.: B3424453
CAS No.: 349128-35-4
M. Wt: 357.57 g/mol
InChI Key: AJEWBTNIEHFFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2-iodophenyl)benzamide is an organic compound with the molecular formula C₁₃H₉ClINO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-iodophenyl)benzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 3-chlorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form 3-chloroaniline.

    Iodination: The 3-chloroaniline is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the ortho position relative to the amine group.

    Amidation: Finally, the iodinated aniline derivative reacts with benzoyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-iodophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom serves as a leaving group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents such as bromine or sulfuric acid are common.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzamides.

Scientific Research Applications

3-Chloro-N-(2-iodophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-iodophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and iodine substituents can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(2-bromophenyl)benzamide: Similar structure but with a bromine atom instead of iodine.

    3-Chloro-N-(2-fluorophenyl)benzamide: Contains a fluorine atom instead of iodine.

    3-Chloro-N-(2-methylphenyl)benzamide: Features a methyl group instead of iodine.

Uniqueness

3-Chloro-N-(2-iodophenyl)benzamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and potential applications. The iodine atom, in particular, makes it suitable for specific coupling reactions and can enhance its biological activity.

Properties

IUPAC Name

3-chloro-N-(2-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClINO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEWBTNIEHFFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298043
Record name 3-Chloro-N-(2-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349128-35-4
Record name 3-Chloro-N-(2-iodophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349128-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(2-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(2-iodophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(2-iodophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(2-iodophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(2-iodophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(2-iodophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(2-iodophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.